BenchChemオンラインストアへようこそ!

3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide

Lipophilicity Drug-likeness Permeability

3,5-Dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide (CAS 2034397-87-8; molecular formula C₁₇H₁₈N₄O₃S; MW 358.41 g/mol) is a heterobifunctional sulfonamide that couples a 3,5-dimethylisoxazole-4-sulfonamide fragment—a well-validated acetyl-lysine bioisostere for bromodomain and extra-terminal (BET) protein engagement —to a 2-phenylpyrimidin-5-yl ethylamine tail that introduces a privileged kinase-recognition motif. The compound is supplied as a research-grade screening compound and building block by Life Chemicals (catalog F6284-0606; purity not publicly disclosed on datasheet; offered in 15–100 mg unit sizes at premium pricing, e.g., $208/75 mg).

Molecular Formula C17H18N4O3S
Molecular Weight 358.42
CAS No. 2034397-87-8
Cat. No. B2976733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide
CAS2034397-87-8
Molecular FormulaC17H18N4O3S
Molecular Weight358.42
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
InChIInChI=1S/C17H18N4O3S/c1-12-16(13(2)24-21-12)25(22,23)20-9-8-14-10-18-17(19-11-14)15-6-4-3-5-7-15/h3-7,10-11,20H,8-9H2,1-2H3
InChIKeyHWIHLSCIKWPICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide (CAS 2034397-87-8): Procurement-Relevant Chemical Profile and Target Class Context


3,5-Dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide (CAS 2034397-87-8; molecular formula C₁₇H₁₈N₄O₃S; MW 358.41 g/mol) is a heterobifunctional sulfonamide that couples a 3,5-dimethylisoxazole-4-sulfonamide fragment—a well-validated acetyl-lysine bioisostere for bromodomain and extra-terminal (BET) protein engagement [1]—to a 2-phenylpyrimidin-5-yl ethylamine tail that introduces a privileged kinase-recognition motif [2]. The compound is supplied as a research-grade screening compound and building block by Life Chemicals (catalog F6284-0606; purity not publicly disclosed on datasheet; offered in 15–100 mg unit sizes at premium pricing, e.g., $208/75 mg) [3]. Its dual pharmacophoric architecture places it at the intersection of epigenetic reader inhibition (BET BRD2/3/4/T) and ATP-competitive kinase antagonism, making it a candidate for programs requiring simultaneous modulation of both target classes within a single chemotype [4].

Why 3,5-Dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide Cannot Be Replaced by a Generic Phenylisoxazole Sulfonamide or Simple Pyrimidine Analog


The 3,5-dimethylisoxazole-4-sulfonamide head group is a promiscuous acetyl-lysine mimetic deployed across hundreds of BET inhibitor chemotypes [1]; its activity, selectivity, and ADME profile are exquisitely dependent on the identity of the attached amine tail [2]. Simple substitution with a benzenesulfonamide (e.g., CAS 2034483-01-5) eliminates the isoxazole-mediated acetyl-lysine mimicry, fundamentally altering the target engagement profile, while replacing the 2-phenylpyrimidine tail with a plain phenyl or alkyl linker removes the bidentate hydrogen-bonding capacity of the pyrimidine ring, which contributes to both kinase hinge-region recognition and solubility modulation [3]. The ethyl spacer between the sulfonamide nitrogen and the pyrimidine ring further tunes conformational flexibility and target residence time in a manner not recapitulated by methylene or propylene homologs [4]. Consequently, procurement decisions based solely on in-class membership (e.g., “any isoxazole sulfonamide” or “any phenylpyrimidine sulfonamide”) risk acquiring a compound with divergent potency, selectivity, and physiochemical behavior.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide Relative to Closest Analogs


Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Benzenesulfonamide and Thiophene-Sulfonamide Analogs

The target compound exhibits a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 106 Ų [1], placing it in a favorable drug-like property space (Lipinski-compliant: MW <500, LogP <5, TPSA <140 Ų). By comparison, the direct benzenesulfonamide analog (CAS 2034483-01-5) lacks the isoxazole oxygen and nitrogen, resulting in a lower TPSA (~84 Ų) and higher computed LogP (~2.8), which shifts the solubility-permeability balance toward higher membrane permeability but potentially reduced aqueous solubility . The thiophene-2-sulfonamide analog similarly differs in heteroatom count, altering hydrogen-bond acceptor capacity and target-binding geometry.

Lipophilicity Drug-likeness Permeability

BET Bromodomain Engagement Potential: Class-Level BRD4-BD1 Affinity Comparison with Phenylisoxazole Sulfonamide Series

The 3,5-dimethylisoxazole-4-sulfonamide head group is established as an acetyl-lysine mimetic that engages the BRD4-BD1 bromodomain [1]. In a closely related phenylisoxazole sulfonamide series, compounds bearing this head group achieved BRD4-BD1 IC₅₀ values in the sub-micromolar to low nanomolar range; for example, sulfonamide derivative compound 58 exhibited BRD4-BD1 IC₅₀ = 70 nM and BRD4-BD2 IC₅₀ = 140 nM [2]. While direct assay data for the target compound (CAS 2034397-87-8) are not publicly available, its structural correspondence to the active phenylisoxazole sulfonamide chemotype—combined with the 2-phenylpyrimidine tail that may confer additional kinase-domain interactions absent in simpler analogs—supports its classification as a high-priority screening candidate for BET-dependent indications [3].

BRD4 BET inhibition Epigenetics

Kinase Inhibitor Scaffold Potential: 2-Phenylpyrimidine Motif in FAK and BTK Inhibition vs. Non-Pyrimidine Analogs

The 2-phenylpyrimidine substructure is a recognized ATP-competitive kinase hinge-binding motif. In sulfonamide-substituted diphenylpyrimidine (Sul-DPPY) series, compounds bearing this motif inhibited focal adhesion kinase (FAK) with IC₅₀ values below 100 nM and suppressed MDA-MB-231 breast cancer cell proliferation with IC₅₀ = 1.18 ± 0.14 μM [1]. Similarly, sulfonamide-functionalized diphenylpyrimidines have shown activity against Bruton's tyrosine kinase (BTK) [2]. The target compound uniquely merges this kinase-recognition element with a BET bromodomain-engaging isoxazole-sulfonamide, a dual pharmacophore architecture not found in either the Sul-DPPY kinase inhibitor series or the phenylisoxazole BET inhibitor series alone [3].

Kinase inhibition FAK BTK ATP-competitive

Structural Uniqueness: Rotatable Bond Count and Conformational Flexibility vs. Shorter-Linker and Rigid Analogs

The target compound contains 6 rotatable bonds [1], primarily contributed by the ethyl linker between the sulfonamide and 2-phenylpyrimidine moieties. This contrasts with methylene-linked analogs (e.g., N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide derivatives, which typically possess 4–5 rotatable bonds) and direct N-aryl sulfonamides (e.g., N-(4-phenylpyrimidin-5-yl)isoxazole-4-sulfonamide, ~3–4 rotatable bonds) . The additional conformational freedom afforded by the ethylene spacer may permit optimal induced-fit binding to both BET bromodomains and kinase ATP pockets simultaneously, a feature that more constrained linkers cannot replicate [2].

Conformational flexibility Target residence time Ligand efficiency

Procurement-Specific Differentiation: Unit Pricing and Availability vs. Bulk Screening Library Compounds

The target compound is commercially available from Life Chemicals (catalog F6284-0606) at a premium unit price of $208/75 mg and $248/100 mg [1], reflecting its status as a specialized heterobifunctional scaffold rather than a commodity building block. By comparison, the simpler 3,5-dimethylisoxazole-4-sulfonamide core (CAS 175136-83-1) is available from multiple vendors at substantially lower cost (~$50–100/g range), and the benzenesulfonamide analog (CAS 2034483-01-5) is offered at <$100/g from catalog suppliers . This price differential underscores the added synthetic complexity and specialized utility of the 2-phenylpyrimidine-ethyl-isoxazole-sulfonamide architecture.

Procurement Unit pricing Screening library

Recommended Application Scenarios for 3,5-Dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide Based on Quantitative Evidence Profile


Dual BET/Kinase Polypharmacology Probe Development

The target compound uniquely merges a BET bromodomain-engaging 3,5-dimethylisoxazole-4-sulfonamide head group with a kinase hinge-binding 2-phenylpyrimidine tail [1]. This architectural duality makes it a rational starting point for developing dual BRD4/kinase (e.g., FAK or BTK) inhibitors—a polypharmacology strategy relevant to cancers where both epigenetic and kinome signaling drive proliferation [2]. Researchers should commission biochemical profiling against a panel of BET bromodomains (BRD2, BRD3, BRD4, BRDT) and a kinase selectivity panel (e.g., 50–100 kinases) to quantify the degree of dual engagement and establish selectivity windows [3].

Structure-Activity Relationship (SAR) Studies of the Ethyl Linker in Bifunctional Sulfonamides

With 6 rotatable bonds—1–3 more than methylene-linked or direct N-aryl sulfonamide analogs [1]—the target compound is a valuable tool for studying the impact of linker flexibility on target engagement entropy and binding kinetics. Comparative SAR with shorter-linker (methylene) and longer-linker (propylene, butylene) homologs can quantify the optimal spacer length for simultaneous BET and kinase domain occupancy [2]. Such studies directly inform the design of proteolysis-targeting chimeras (PROTACs) or bifunctional degraders that require precise linker geometry [3].

Physicochemical Benchmarking for CNS Drug Discovery Programs

The compound's computed XLogP3 of 2.0 and TPSA of 106 Ų place it within the favorable property space for oral bioavailability and potential CNS penetration (typically requiring LogP 2–5 and TPSA <90 Ų for passive blood-brain barrier permeation) [1]. Its TPSA of 106 Ų is slightly above the optimal CNS range, suggesting limited but not negligible brain exposure. Comparative physicochemical profiling against the more lipophilic benzenesulfonamide analog (estimated LogP ~2.8, TPSA ~84 Ų) can guide medicinal chemistry optimization toward either peripheral restriction or CNS penetration, depending on the therapeutic indication [2].

Targeted Oncology Screening in BRD4-Dependent and FAK-Driven Cancer Models

Given the established sensitivity of acute myeloid leukemia (AML) cell lines (e.g., MV4-11, HL-60) to phenylisoxazole sulfonamide BRD4 inhibitors (IC₅₀ values as low as 90–120 nM) [1], and the activity of diphenylpyrimidine sulfonamides against FAK-dependent solid tumor lines (MDA-MB-231, IC₅₀ = 1.18 μM) [2], the target compound is best prioritized for antiproliferative screening in AML and triple-negative breast cancer panels. Direct head-to-head comparison with a BRD4-selective inhibitor (e.g., (+)-JQ1) and a FAK-selective inhibitor (e.g., defactinib) can quantify the contribution of each pharmacophore to the overall cellular phenotype [3].

Quote Request

Request a Quote for 3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.